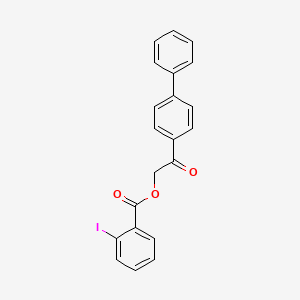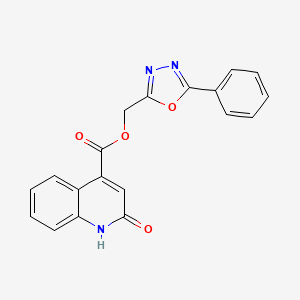
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate, also known as BIIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BIIB is a derivative of benzoic acid and has a molecular formula of C21H15IO3. In
Mechanism of Action
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is not fully understood. However, it has been suggested that 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-microbial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its relatively simple synthesis method. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is also stable under normal laboratory conditions. However, one of the limitations of using 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate. One potential area of research is the development of new synthetic methods for 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate that can improve its yield and purity. Another area of research is the investigation of the potential applications of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate in the field of organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties and has potential applications in the field of organic electronics. Further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate and its potential applications in various areas of scientific research.
Synthesis Methods
The synthesis of 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with 4-biphenyl-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed in ethanol to obtain 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate as a white solid with a yield of approximately 70%.
Scientific Research Applications
2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(4-biphenylyl)-2-oxoethyl 2-iodobenzoate has also been shown to have potential applications in the field of organic electronics due to its ability to act as a hole-transporting material.
properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFAFDANQPOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Biphenyl-4-yl)-2-oxoethyl 2-iodobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)

![3-chloro-5-(4-chlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172180.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![N-(2,4-difluorophenyl)-4-[(dimethylamino)sulfonyl]-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
![4-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5172251.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![1-(3-methoxybenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5172261.png)